ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate
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Overview
Description
Ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a hydroxycarbamate moiety. Its molecular formula is C9H9Cl2NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dichloroaniline+ethyl chloroformate→ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate can be compared with other similar compounds, such as:
- N-(3,4-dichlorophenyl)ethylcarbamate
- N-(3,4-dichlorophenyl)hydrazinecarboxylate
These compounds share structural similarities but may differ in their specific chemical properties and applications. This compound is unique due to its hydroxycarbamate moiety, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
27888-88-6 |
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Molecular Formula |
C9H9Cl2NO3 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C9H9Cl2NO3/c1-2-15-9(13)12(14)6-3-4-7(10)8(11)5-6/h3-5,14H,2H2,1H3 |
InChI Key |
NXVMMOYBUDQWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
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